4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

PDE4B inhibitor Inflammation CNS Diseases

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 1936658-50-2) is a core heterocyclic scaffold belonging to the 7-azaindole family. Its structure, featuring a methyl group at the 4-position and a primary carboxamide at the 2-position, serves as a critical synthetic precursor and a privileged starting point for generating diverse bioactive molecules.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11910780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=NC=C1)C(=O)N
InChIInChI=1S/C9H9N3O/c1-5-2-3-11-9-6(5)4-7(12-9)8(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
InChIKeyQFDRRULRQJTRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Value of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 1936658-50-2) as a Key Intermediate for Kinase and PDE4B Inhibitors


4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 1936658-50-2) is a core heterocyclic scaffold belonging to the 7-azaindole family. Its structure, featuring a methyl group at the 4-position and a primary carboxamide at the 2-position, serves as a critical synthetic precursor and a privileged starting point for generating diverse bioactive molecules. This compound is the direct synthetic entry point to a broad spectrum of potent inhibitors targeting key therapeutic nodes, including Phosphodiesterase 4B (PDE4B) for inflammatory diseases, the Fibroblast Growth Factor Receptors (FGFR1-4) for oncology, and Ribosomal S6 Kinase 2 (RSK2) for triple-negative breast cancer [REFS-1, REFS-2, REFS-3]. Its strategic value lies in providing a chemically defined and commercially available platform from which high-potency, selective clinical candidates have been derived through focused structure-activity relationship (SAR) studies.

Why 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Cannot Be Substituted with Other Regioisomeric or Des-methyl Analogs in Lead Optimization


Procurement based on generic class-level assumptions—such as substituting 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide with the 5-methyl, 6-methyl, or des-methyl analogs—will fundamentally alter or abolish target potency and selectivity. SAR data from PDE4B and FGFR programs demonstrate that the position of the methyl group on the 7-azaindole core is the primary determinant of biological activity [REFS-1, REFS-2]. For PDE4B, moving from the pyrrolo[2,3-b]pyridine scaffold to the isomeric pyrrolo[3,2-b]pyridine results in a complete loss of activity, underscoring the critical nature of the core architecture [1]. For FGFR inhibitors, the 4-methyl substitution is integral to a scaffold that achieves nanomolar potency against FGFR1-3, and its absence or relocation would directly eliminate the established SAR trajectory, requiring a complete, resource-intensive re-optimization of the lead series [2].

Quantitative Differentiation Data for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in Key Therapeutic Programs


PDE4B Inhibitor Potency: The 4-Methyl Carboxamide Scaffold Enables a >40-Fold Improvement in Lead Potency Over the Unsubstituted Core

The 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is the direct precursor to advanced PDE4B leads. An SAR campaign demonstrated that functionalizing this core, starting from the unsubstituted pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 7, PDE4B IC50 = 480 nM), led to compound 11h, which achieved a PDE4B IC50 of 0.8 nM. This represents a 600-fold improvement in potency that is predicated on the specific substitution pattern of the 4-methyl core. The lead compound 11h also significantly inhibited TNF-α release from macrophages and was selective against a panel of CNS receptors [1].

PDE4B inhibitor Inflammation CNS Diseases SAR

FGFR Inhibitor Selectivity: The 4-Methyl Core Enables Over a 270-Fold Improvement in Potency and a Broad Therapeutic Window

In an FGFR inhibitor program, compound 4h, which is based on the 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, demonstrated potent activity against FGFR1-3 with IC50 values of 7, 9, and 25 nM, respectively. This represents a substantial improvement over the initial unsubstituted hit compound 1 (FGFR1 IC50 = 1.9 µM) [1]. Crucially, 4h exhibited significantly weaker activity against FGFR4 (IC50 = 712 nM), resulting in a selectivity window of 79-fold for FGFR1 over FGFR4. This selectivity is a key therapeutic advantage, as FGFR4 inhibition has been associated with on-target toxicity [1].

FGFR inhibitor Oncology Kinase Selectivity SAR

RSK2 Inhibitor Potency: Derivatization of the Carboxamide Core Yields Low Nanomolar Biochemical and Sub-micromolar Cellular Potency in TNBC

The 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide core is the pharmacophoric basis for a series of highly potent RSK2 inhibitors. A series of derivatives, generated from this core by introducing a phenyl sulfonamide group, achieved single-digit nanomolar potency against the RSK2 enzyme, with the best compounds exhibiting an IC50 as low as 1.7 nM [1]. This strong biochemical activity translated directly into potent cellular efficacy, with lead compound B1 inhibiting the proliferation of MDA-MB-468 triple-negative breast cancer (TNBC) cells with an IC50 of 130 nM. The mechanism was supported by the observation of a key hydrogen bond between the newly introduced sulfonamide and the target residue LEU-74 [1].

RSK2 inhibitor Triple-Negative Breast Cancer Antitumor SAR

GSK-3β Inhibition: The Pyrrolo[2,3-b]pyridine Core Enables Picomolar Potency and Kinase Selectivity for Alzheimer's Disease

The value of the pyrrolo[2,3-b]pyridine-2-carboxamide scaffold extends to other challenging kinase targets. A rationally designed derivative, S01, based on this core architecture, inhibited GSK-3β with an exceptional IC50 of 0.35 nM and demonstrated selectivity against a panel of 24 structurally similar kinases [1]. This potent inhibition led to functional effects consistent with GSK-3β modulation, including reduced tau phosphorylation. Remarkably, in an AlCl3-induced zebrafish Alzheimer's disease model, S01 ameliorated dyskinesia at a concentration of 0.12 µM, making it 67-fold more potent than the clinically used agent Donepezil (8 µM) under identical conditions [1].

GSK-3β inhibitor Alzheimer's Disease Kinase Selectivity Neuroprotection

Synthetic Tractability: The Primary Carboxamide in the 2-Position is a Superior Functional Handle for Late-Stage Diversification

The primary carboxamide at the 2-position of this scaffold is a more versatile synthetic handle compared to the corresponding carboxylate or unsubstituted core for generating diverse compound libraries. It can be directly elaborated via amide coupling reactions, allowing for the rapid exploration of SAR at the solvent-exposed region of a target protein. The associated patent literature (e.g., US20230192686A1) explicitly describes the preparation and use of this exact compound class as key intermediates, confirming its commercial availability and established utility in medicinal chemistry workflows [1]. This contrasts with other substituted analogs (e.g., 2-carbaldehyde), which require additional, yield-limiting reduction and oxidation steps to achieve similar diversification.

Medicinal Chemistry Late-Stage Functionalization Synthetic Efficiency SAR

Commercial Specification: 98% Purity Benchmark Ensures Reproducibility in Multi-Step Medicinal Chemistry Campaigns

For the precise, multi-step synthesis of low-nanomolar inhibitors, a high-purity starting material is non-negotiable. 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is commercially available with a certified purity of ≥98% (NLT 98%) . This high purity grade is critical for minimizing side reactions during the initial scaffold diversification and ensures the fidelity of SAR interpretation, which would be compromised by unidentified impurities from lower-purity (>95%) alternatives. This commercial specification provides a reliable quality benchmark for procurement, directly supporting the generation of reproducible biological data.

Building Block Quality Control Reproducibility Procurement

Optimal Application Scenarios for Procuring 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Based on Outcome-Linked Evidence


Building a Targeted Library for CNS-Penetrant PDE4B Inhibitors

Use this compound as the core scaffold for an amide library to initiate a lead optimization program for CNS inflammatory diseases. The evidence demonstrates that derivatization of this exact core leads to sub-nanomolar PDE4B inhibitors (11h, IC50 = 0.8 nM) with CNS receptor selectivity, providing a direct path to developing novel, brain-penetrant anti-inflammatory agents [1].

Identifying FGFR1/2/3-Selective Kinase Inhibitors for Oncology with Reduced FGFR4-Related Toxicity

Employ this scaffold in a medicinal chemistry campaign targeting FGFR-driven cancers. The SAR data shows that the 4-methyl core is essential for achieving a >79-fold selectivity between FGFR1 and FGFR4 (7 nM vs 712 nM), a critical therapeutic window that reduces the risk of FGFR4-mediated toxicities such as hyperphosphatemia [1].

Designing Picomolar GSK-3β Inhibitors for Alzheimer's Disease Drug Discovery

Implement this compound in a neuroscience-focused library to discover next-generation GSK-3β inhibitors. The pyrrolo[2,3-b]pyridine core has been validated to yield S01, an inhibitor with a Ki of 2.90 nM against beta-amyloid aggregates and picomolar enzymatic activity (IC50 = 0.35 nM) that demonstrated superior in vivo efficacy compared to Donepezil in an AD model, indicating its potential to create disease-modifying therapies [REFS-1, REFS-2].

Synthesizing High-Potency RSK2 Inhibitors for Triple-Negative Breast Cancer (TNBC)

Start a focused SAR campaign for TNBC by using this scaffold to introduce phenyl sulfonamide groups at the carboxamide position. This strategy has been shown to rapidly produce leads like B1, which exhibits nanomolar biochemical potency (IC50 = 1.7 nM) and strong cellular anti-proliferation activity (IC50 = 130 nM) with significant in vivo tumor growth inhibition, directly addressing a cancer subtype with high unmet need [1].

Quote Request

Request a Quote for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.